molecular formula C11H15BrClN B3014671 N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride CAS No. 2367002-86-4

N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride

Cat. No. B3014671
CAS RN: 2367002-86-4
M. Wt: 276.6
InChI Key: KFQNUDXNIIBMHG-UHFFFAOYSA-N
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Description

“N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride” is a chemical compound with the molecular formula C11H15BrClN . It has a molecular weight of 276.60 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

  • Cyclopropanation of Alkenes and Dienes :

    • The cyclopropanation of alkenes, dienes, and trienes using similar bromophenyl compounds has been explored. The efficiency and selectivity of this process depend significantly on the ionization of π bonds in the substrate (Mirafzal, Lozeva, & Olson, 1998).
  • Neurokinin-1 Receptor Antagonists :

    • Bromophenyl compounds have been investigated in the development of neurokinin-1 receptor antagonists, which are effective in pre-clinical tests for conditions such as emesis and depression (Harrison et al., 2001).
  • Inhibitors of Enzymes like Carbonic Anhydrase :

    • Bromophenol derivatives, including those with a cyclopropane moiety, have shown effectiveness as inhibitors of enzymes like carbonic anhydrase, which are relevant in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
  • Synthesis of Branched Tryptamines :

    • Research on the rearrangement of cyclopropylketone arylhydrazones has led to the formation of tryptamine derivatives, useful in the synthesis of enantiomerically pure tryptamine (Salikov et al., 2017).
  • Inhibitors of Lysine-specific Demethylase-1 :

    • Functionalized cyclopropanamine compounds have been studied as inhibitors of Lysine-specific demethylase-1 (LSD1), which plays a role in various neurological disorders (Blass, 2016).

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves, protective clothing, eye protection and face protection .

properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQNUDXNIIBMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride

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